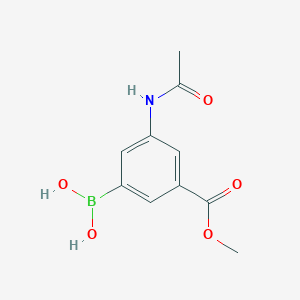![molecular formula C12H19BO3 B11755980 [5-Methyl-2-(3-methylbutoxy)phenyl]boranediol](/img/structure/B11755980.png)
[5-Methyl-2-(3-methylbutoxy)phenyl]boranediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-Methyl-2-(3-methylbutoxy)phenyl]boranediol is a boronic acid derivative with the molecular formula C12H19BO3 and a molecular weight of 222.09 g/mol . This compound is known for its unique chemical structure, which includes a boron atom bonded to a phenyl ring substituted with a methyl group and a 3-methylbutoxy group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Methyl-2-(3-methylbutoxy)phenyl]boranediol typically involves the reaction of a phenylboronic acid derivative with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or nickel complexes to facilitate the coupling reactions. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[5-Methyl-2-(3-methylbutoxy)phenyl]boranediol undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boron-containing alcohols or hydrocarbons.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while reduction can produce boron-containing alcohols. Substitution reactions can lead to a wide range of phenyl derivatives with different functional groups .
Scientific Research Applications
[5-Methyl-2-(3-methylbutoxy)phenyl]boranediol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of [5-Methyl-2-(3-methylbutoxy)phenyl]boranediol involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The compound can also participate in catalytic cycles, facilitating the formation of new chemical bonds and the transformation of substrates .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative with similar reactivity but lacking the additional methyl and butoxy groups.
2-Methylphenylboronic Acid: Similar structure but with a single methyl group on the phenyl ring.
3-Methylbutylboronic Acid: Contains a similar butoxy group but lacks the phenyl ring structure.
Uniqueness
[5-Methyl-2-(3-methylbutoxy)phenyl]boranediol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C12H19BO3 |
|---|---|
Molecular Weight |
222.09 g/mol |
IUPAC Name |
[5-methyl-2-(3-methylbutoxy)phenyl]boronic acid |
InChI |
InChI=1S/C12H19BO3/c1-9(2)6-7-16-12-5-4-10(3)8-11(12)13(14)15/h4-5,8-9,14-15H,6-7H2,1-3H3 |
InChI Key |
WVUGNMXTJLDREM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)OCCC(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


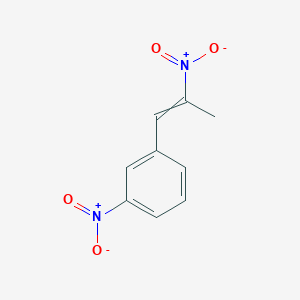

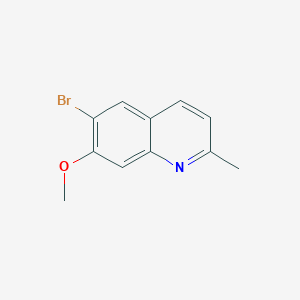
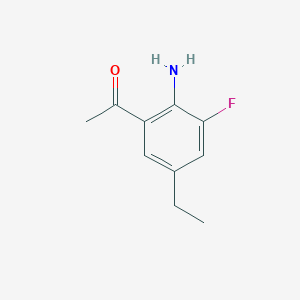
![[(3,5-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755936.png)

![1-Benzyl-6,6-dimethyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B11755941.png)
![[(4-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755944.png)

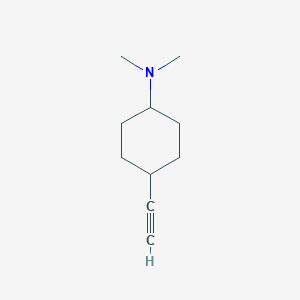

![8-Hydroxy-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11755952.png)
![N-[(1H-indol-5-yl)methylidene]hydroxylamine](/img/structure/B11755961.png)
